3-O-乙酰-26-羟基胆固醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

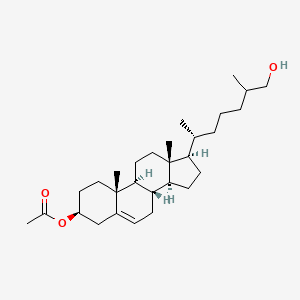

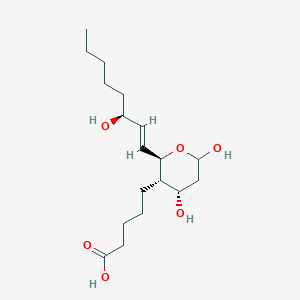

3-O-Acetyl-26-hydroxy Cholesterol, also known as 3-O-Acetyl-26-hydroxy Cholesterol, is a useful research compound. Its molecular formula is C₂₉H₄₈O₃ and its molecular weight is 444.69. The purity is usually 95%.

BenchChem offers high-quality 3-O-Acetyl-26-hydroxy Cholesterol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-Acetyl-26-hydroxy Cholesterol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物递送应用

胆固醇类化合物,包括3-O-乙酰-26-羟基胆固醇,已广泛研究其在药物递送方面的潜力 {svg_1}. 这些化合物的独特特性,例如其亲脂性和与细胞膜相互作用的能力,使其成为设计药物递送系统的理想候选者 {svg_2}.

生物成像应用

胆固醇类化合物在生物成像领域的另一个很有前景的应用 {svg_3}. 这些化合物可用于创建各种成像技术的造影剂,提供一种非侵入性的方法来可视化生物过程和结构 {svg_4}.

胆固醇类液晶

胆固醇类化合物已知会形成液晶,其在显示技术、传感器和光学器件等各个领域具有潜在的应用 {svg_5}.

胆固醇类凝胶剂

这些化合物也可以充当凝胶剂,即能够在某些液体中诱导凝胶化的物质 {svg_6}. 该特性可应用于各种应用,例如软材料的创建和药物递送系统的设计 {svg_7}.

抗癌、抗菌和抗氧化化合物

一些胆固醇类化合物已显示出有希望的抗癌、抗菌和抗氧化活性 {svg_8}. 这些特性可用于开发新的治疗剂 {svg_9}.

胆固醇代谢的调节

胆固醇类化合物,包括3-O-乙酰-26-羟基胆固醇,在胆固醇代谢的调节中起着至关重要的作用 {svg_10}. 它们可以影响参与胆固醇合成的各种酶的活性,从而可能提供一种控制体内胆固醇水平的方法 {svg_11}.

作用机制

安全和危害

The safety and hazards of “3-O-Acetyl-26-hydroxy Cholesterol” are not explicitly mentioned in the search results. However, it is stated that it is for research use only and not intended for diagnostic or therapeutic use .

未来方向

The future directions of “3-O-Acetyl-26-hydroxy Cholesterol” are not explicitly mentioned in the search results. However, given its role as an intermediate in the production of cholesterol metabolites , it may continue to be a subject of research in understanding cholesterol metabolism and related diseases.

生化分析

Biochemical Properties

3-O-Acetyl-26-hydroxy Cholesterol is involved in the biosynthesis of cholesterol, which begins with the conversion of substrates acetyl CoA and acetoacetyl CoA to (S)-3-hydroxy-3-methylglutaryl-CoA . The rate-limiting step in cholesterol synthesis occurs at the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, HMGR, catalyzed step . This compound interacts with various enzymes in the pathway, influencing the synthesis of cholesterol.

Cellular Effects

The cellular effects of 3-O-Acetyl-26-hydroxy Cholesterol are primarily related to its role in cholesterol metabolism. Cholesterol homeostasis is vital for proper cellular and systemic functions. Insufficient or excessive cellular cholesterol results in pathological processes including atherosclerosis and metabolic syndrome .

Molecular Mechanism

The molecular mechanism of action of 3-O-Acetyl-26-hydroxy Cholesterol is tied to its role in cholesterol synthesis. It is involved in the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This process is tightly regulated at multiple levels, and 3-O-Acetyl-26-hydroxy Cholesterol plays a crucial role in this regulation.

Metabolic Pathways

3-O-Acetyl-26-hydroxy Cholesterol is involved in the metabolic pathway of cholesterol synthesis. This pathway involves enzymes that are in the cytoplasm, microsomes (ER), and peroxisomes . The acetyl-CoA utilized for cholesterol biosynthesis is derived from an oxidation reaction in the mitochondria and is transported to the cytoplasm .

Transport and Distribution

The transport and distribution of 3-O-Acetyl-26-hydroxy Cholesterol within cells and tissues are closely tied to the mechanisms of cholesterol transport and distribution. Cholesterol is transported through the circulation in lipoprotein particles

Subcellular Localization

The subcellular localization of 3-O-Acetyl-26-hydroxy Cholesterol is likely to be similar to that of cholesterol, given its role in cholesterol metabolism. Cholesterol predominantly localizes to cell membranes, where it interacts with adjacent lipids to regulate rigidity, fluidity, and permeability

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-19(18-30)7-6-8-20(2)25-11-12-26-24-10-9-22-17-23(32-21(3)31)13-15-28(22,4)27(24)14-16-29(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t19?,20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAZPBATUQHQGW-YFCBXXETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylic Acid Methyl Ester-d3](/img/structure/B1141188.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)